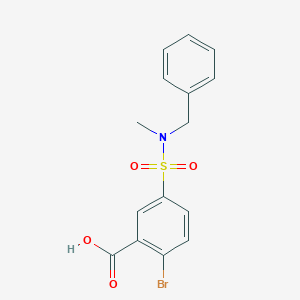

5-(N-benzyl-N-methylsulfamoyl)-2-bromobenzoic acid

Description

5-(N-Benzyl-N-methylsulfamoyl)-2-bromobenzoic acid is a brominated benzoic acid derivative featuring a tertiary sulfonamide group at the 5-position. Its molecular formula is C₁₅H₁₄BrNO₄S, with a molecular weight of 384.24 g/mol. The compound combines a carboxylic acid moiety (enhancing hydrophilicity) with a bulky N-benzyl-N-methylsulfamoyl group (contributing to lipophilicity). This structural duality makes it a candidate for studying pharmacokinetic properties, such as membrane permeability and metabolic stability. The bromine atom at the 2-position may influence electronic effects and participate in halogen bonding, while the tertiary sulfonamide group reduces hydrogen-bonding capacity compared to primary sulfonamides .

Properties

IUPAC Name |

5-[benzyl(methyl)sulfamoyl]-2-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4S/c1-17(10-11-5-3-2-4-6-11)22(20,21)12-7-8-14(16)13(9-12)15(18)19/h2-9H,10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNZFFSZSNBGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-benzyl-N-methylsulfamoyl)-2-bromobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-bromobenzoic acid.

Introduction of Sulfamoyl Group: The benzyl(methyl)sulfamoyl group is introduced through a sulfonation reaction. This involves the reaction of 2-bromobenzoic acid with benzyl(methyl)sulfonamide under suitable conditions.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 5-(N-benzyl-N-methylsulfamoyl)-2-bromobenzoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include continuous flow reactions and automated purification systems to enhance production capacity.

Chemical Reactions Analysis

Types of Reactions

5-(N-benzyl-N-methylsulfamoyl)-2-bromobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(N-benzyl-N-methylsulfamoyl)-2-bromobenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(N-benzyl-N-methylsulfamoyl)-2-bromobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Bromo-5-sulfamoylbenzoic Acid (CAS 22361-61-1)

- Structure : Primary sulfonamide (-SO₂NH₂) at the 5-position, carboxylic acid at the 1-position.

- Molecular Weight: 280.10 g/mol (C₇H₆BrNO₄S).

- Key Differences: The primary sulfonamide in 22361-61-1 is more acidic (pKa ~10–11) due to the -NH₂ group, enhancing solubility in aqueous media. The target compound’s tertiary sulfonamide (pKa ~8–9) increases lipophilicity (logP ~2.5 vs. Biological Relevance: Primary sulfonamides are common in carbonic anhydrase inhibitors, while tertiary analogs like the target compound may resist enzymatic hydrolysis .

2-Bromo-N-{5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

- Structure : Brominated benzamide core with a thiadiazole-sulfanyl substituent.

- Molecular Weight : 485.22 g/mol (C₁₆H₁₁Br₂N₃OS₂).

- The benzamide group (vs. benzoic acid) reduces acidity, favoring passive diffusion across membranes.

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide

- Structure : Fluorine at the 2-position, methoxyphenyl amide substituent.

- Molecular Weight: 324.15 g/mol (C₁₄H₁₁BrFNO₂).

- The methoxy group (-OMe) improves solubility via polar interactions but may reduce CNS penetration due to increased hydrophilicity. The amide group (vs. carboxylic acid) decreases ionization at physiological pH, favoring lipophilicity but reducing solubility in polar solvents .

Data Table: Structural and Functional Comparison

| Compound | Molecular Weight | Key Functional Groups | Substituents | logP (Predicted) | Key Properties |

|---|---|---|---|---|---|

| 5-(N-Benzyl-N-methylsulfamoyl)-2-bromobenzoic acid | 384.24 | Benzoic acid, tertiary sulfonamide | 2-Br, 5-(N-Bn-N-MeSO₂) | ~2.5 | High lipophilicity, moderate acidity |

| 2-Bromo-5-sulfamoylbenzoic acid | 280.10 | Benzoic acid, primary sulfonamide | 2-Br, 5-SO₂NH₂ | ~1.2 | High acidity, aqueous solubility |

| Thiadiazole-benzamide derivative | 485.22 | Benzamide, thiadiazole-sulfanyl | 2-Br, 5-(4-Br-benzyl-S-thiadiazole) | ~3.8 | High steric bulk, heterocyclic binding |

| 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide | 324.15 | Benzamide, methoxyphenyl | 5-Br, 2-F, N-(2-OMe-Ph) | ~2.9 | Fluorine-enhanced stability, moderate solubility |

Research Findings and Implications

Reactivity in Synthesis : Bromine’s lower leaving-group ability compared to iodine (as seen in Pd-catalyzed couplings) may necessitate optimized reaction conditions for the target compound, such as elevated temperatures or stronger bases .

Metabolic Stability : The tertiary sulfonamide in the target compound likely resists hydrolysis better than primary sulfonamides, as observed in analogs like 22361-61-1 .

Biological Activity : Thiadiazole-containing analogs (e.g., ) show enhanced target binding in kinase inhibitors, suggesting the target compound’s sulfonamide group could be modified for similar applications .

Solubility-Permeability Balance : The target compound’s carboxylic acid may limit CNS penetration compared to amide derivatives (), but its tertiary sulfonamide could offset this by increasing lipophilicity .

Biological Activity

5-(N-benzyl-N-methylsulfamoyl)-2-bromobenzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 5-(N-benzyl-N-methylsulfamoyl)-2-bromobenzoic acid can be represented as follows:

- Molecular Formula : CHBrNOS

- CAS Number : 692761-70-9

- Molecular Weight : 332.24 g/mol

This compound features a bromobenzoic acid moiety substituted with a sulfamoyl group, which is known for imparting various biological properties.

The biological activity of 5-(N-benzyl-N-methylsulfamoyl)-2-bromobenzoic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit enzymes involved in inflammatory pathways, potentially modulating responses to stimuli such as lipopolysaccharides (LPS).

- Modulation of Signaling Pathways : The compound could influence key signaling pathways, such as NF-kB, which are crucial for inflammatory responses.

Biological Activity Overview

The following table summarizes key biological activities associated with 5-(N-benzyl-N-methylsulfamoyl)-2-bromobenzoic acid based on available literature:

Case Studies and Research Findings

Future Directions

Given the promising biological activities associated with 5-(N-benzyl-N-methylsulfamoyl)-2-bromobenzoic acid, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile.

- Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.